molecular formula C16H24N2 B12289280 1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12289280
M. Wt: 244.37 g/mol
InChI Key: GWIRNARPJMQEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the bicyclic core.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the bicyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Used in the synthesis of other organic compounds and as a flavoring agent.

    Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Utilized in the production of esters for fragrances and flavors.

Uniqueness

1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity compared to similar compounds without this feature.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3

InChI Key

GWIRNARPJMQEML-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.